2-Phosphonobenzoic acid

Description

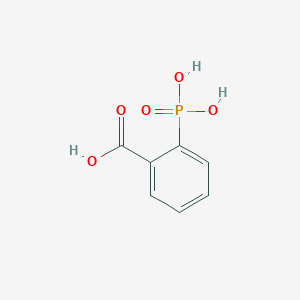

Structure

3D Structure

Properties

IUPAC Name |

2-phosphonobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O5P/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULYJXGTXMNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633885 | |

| Record name | 2-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116277-67-9 | |

| Record name | 2-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phosphonobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Phosphonobenzoic Acid

This compound, also known as 2-carboxyphenylphosphonic acid, is an organophosphorus compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and a phosphonic acid group, allows for diverse chemical interactions and applications. The phosphonic acid moiety is a well-established phosphate mimic, enabling it to interact with biological targets that recognize phosphate groups, such as enzymes and receptors.[1] This property makes this compound and its derivatives promising candidates for the development of novel therapeutics, including enzyme inhibitors and bone-targeting agents.[2] Furthermore, the dual functional groups provide versatile coordination sites for the formation of metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional properties.[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies for researchers in drug development and chemical synthesis.

Synthesis of this compound: A Two-Step Approach

The most common and effective method for the synthesis of this compound involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.[3][4] This approach is favored for its reliability and adaptability.

Part 1: Diethyl 2-Phosphonobenzoate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds.[3] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate. In the case of this compound synthesis, 2-bromobenzoic acid is the starting aryl halide, and triethyl phosphite is a commonly used reagent.[5]

Causality Behind Experimental Choices:

-

Reactants: 2-Bromobenzoic acid is a readily available starting material. Triethyl phosphite is chosen for its reactivity and the fact that the resulting ethyl ester is relatively stable and can be readily hydrolyzed in the subsequent step. The reactivity of the halide is crucial, with bromides being more reactive than chlorides.[6]

-

Catalyst: While the traditional Arbuzov reaction is often thermally driven, the use of a nickel or palladium catalyst can facilitate the reaction with aryl halides, which are generally less reactive than alkyl halides.[7] For this guide, we will focus on the more common uncatalyzed, thermally induced reaction, which is often sufficient for activated aryl halides.

-

Temperature: The reaction typically requires elevated temperatures (120-160 °C) to drive the reaction to completion.[5] This provides the necessary activation energy for the nucleophilic attack of the phosphite on the aryl halide and the subsequent dealkylation of the phosphonium intermediate.

Experimental Protocol: Synthesis of Diethyl 2-Phosphonobenzoate

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagents:

-

2-Bromobenzoic acid (1 equivalent)

-

Triethyl phosphite (2-3 equivalents)

-

-

Procedure:

-

Add 2-bromobenzoic acid to the reaction flask.

-

Under a nitrogen atmosphere, add triethyl phosphite to the flask.

-

Heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution. The reaction is typically complete within 4-8 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

The crude diethyl 2-phosphonobenzoate can be purified by further vacuum distillation or by column chromatography on silica gel.

-

Diagram: Michaelis-Arbuzov Reaction for Diethyl 2-Phosphonobenzoate

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Part 2: Hydrolysis of Diethyl 2-Phosphonobenzoate to this compound

The final step in the synthesis is the hydrolysis of the diethyl 2-phosphonobenzoate intermediate to the desired this compound. Acid-catalyzed hydrolysis is a robust and widely used method for this transformation.[4]

Causality Behind Experimental Choices:

-

Hydrolysis Agent: Concentrated hydrochloric acid is a common and effective reagent for the hydrolysis of phosphonate esters.[1] The strong acidic conditions protonate the ester oxygen, making the phosphorus atom more susceptible to nucleophilic attack by water.

-

Reaction Conditions: Refluxing the reaction mixture ensures a sufficient rate of hydrolysis. The reaction time can vary depending on the specific substrate and the concentration of the acid.

Experimental Protocol: Hydrolysis of Diethyl 2-Phosphonobenzoate

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

Diethyl 2-phosphonobenzoate (1 equivalent)

-

Concentrated hydrochloric acid (excess)

-

-

Procedure:

-

Add diethyl 2-phosphonobenzoate to the flask.

-

Add concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the water and excess HCl under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.[8] Due to its hygroscopic nature, the purified product should be dried in a desiccator over a strong drying agent like phosphorus pentoxide.[1]

-

Diagram: Overall Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the acidic protons of the carboxylic and phosphonic acid groups. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially with the phosphorus atom. The acidic protons will typically appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carboxyl carbon, and the carbon directly attached to the phosphorus atom. The carbon attached to the phosphorus will show a characteristic coupling (¹J C-P).

-

³¹P NMR: Phosphorus-31 NMR is particularly useful for confirming the presence and chemical environment of the phosphonic acid group.[9] A single peak is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of aryl phosphonic acids.[10]

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 7.5 - 8.2 | m | Aromatic protons | |

| 10 - 13 | br s | COOH | ||

| 10 - 12 | br s | P(O)(OH)₂ | ||

| ¹³C | 125 - 140 | m | Aromatic carbons | |

| ~170 | s | COOH | ||

| 130 - 140 | d | ¹J C-P ≈ 150-180 | C-P | |

| ³¹P | 10 - 20 | s | P(O)(OH)₂ |

Note: Predicted values are based on typical ranges for similar compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, P=O, and P-O stretches.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretching (Carboxylic and Phosphonic acid) |

| 1680-1710 | Strong | C=O stretching (Carboxylic acid) |

| 1150-1250 | Strong | P=O stretching (Phosphonic acid) |

| 950-1050 | Strong | P-O stretching (Phosphonic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[11] For this compound, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. The crystal structure would likely reveal extensive hydrogen bonding networks involving both the carboxylic and phosphonic acid groups, leading to the formation of supramolecular architectures.[11]

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of this compound via the Michaelis-Arbuzov reaction followed by acid hydrolysis. The detailed experimental protocols and the rationale behind the chosen methodologies provide a solid foundation for researchers to successfully synthesize and purify this valuable compound. Furthermore, the comprehensive overview of characterization techniques, including NMR, FTIR, and X-ray crystallography, equips scientists with the necessary tools to verify the structure and purity of their product. The insights provided herein are intended to facilitate the work of researchers and professionals in drug development and materials science, enabling them to harness the potential of this compound in their respective fields.

References

-

Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. Available at: [Link]

-

Barron, A. R. (n.d.). 31P NMR Spectroscopy. LibreTexts. Available at: [Link]

-

Gao, Y., et al. (2015). Synthesis, Crystal Structures And Properties Of Carboxyphosphonates Functional Materials. Thesis. Available at: [Link]

- Hirao, T. (2006). Palladium-Catalyzed C-P Bond Formation. In Palladium in Organic Synthesis (pp. 233-259). Wiley-VCH.

-

Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2695. Available at: [Link]

-

Keglevich, G., & Szekrényi, A. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. Available at: [Link]

-

J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC. Available at: [Link]

- Montchamp, J.-L. (2014). The Michaelis-Arbuzov Reaction. In Organic Reactions. Wiley.

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

-

Richardson, R. M., & Wiemer, D. F. (2012). A Zinc-Mediated Conversion of Benzylic and Allylic Alcohols to the Corresponding Phosphonates. Organic Syntheses, 89, 446-455. Available at: [Link]

- Savignac, P., & Iorga, B. (2003).

-

Shearan, S. J. I., Andreoli, E., & Taddei, M. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Preprint. ResearchGate. Available at: [Link]

-

Turhanen, P. A., & Vepsäläinen, J. J. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2194–2231. Available at: [Link]

-

Wikipedia contributors. (2024, May 22). Michaelis–Arbuzov reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Zón, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry (pp. 129-158). IntechOpen. Available at: [Link]

Sources

- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 2. globethesis.com [globethesis.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. barron.rice.edu [barron.rice.edu]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2-Phosphonobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phosphonobenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, acting as a versatile building block for novel therapeutics and coordination polymers.[1][2] Its unique combination of a carboxylic acid and a phosphonic acid group on an aromatic scaffold allows for complex intermolecular interactions that dictate its solid-state properties and bioavailability. This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. It details a robust synthetic protocol, systematic crystallization strategies, and a step-by-step workflow for single-crystal X-ray diffraction analysis. Furthermore, this guide explores the anticipated molecular geometry and the critical supramolecular interactions, such as hydrogen bonding and π-stacking, that govern its crystal packing. The protocols and analyses presented herein are designed to provide researchers with the foundational knowledge and practical insights necessary to fully characterize this important molecule.

Introduction: The Significance of this compound

This compound is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group attached to a benzene ring at ortho positions. This unique arrangement makes it a structural analogue of phosphate-containing biomolecules, rendering it a valuable tool in biochemical research, particularly for studying enzyme interactions and metabolic pathways.[1] In pharmaceutical development, the phosphonic acid moiety is often used to mimic natural phosphate substrates, making it a key component in the design of enzyme inhibitors, bone-targeting agents, and prodrugs.[2][3]

The determination of the single-crystal structure of this compound is paramount. A high-resolution crystal structure provides unambiguous proof of molecular identity and conformation.[4] More importantly, it reveals the precise three-dimensional arrangement of molecules in the solid state, which is governed by a network of intermolecular forces.[5][6] Understanding these interactions—primarily strong hydrogen bonds from the dual acidic groups—is critical for:

-

Drug Development: The solid-state structure influences crucial properties like solubility, dissolution rate, stability, and hygroscopicity, all of which are critical for formulation and bioavailability.

-

Materials Science: The ability of the two acidic groups to coordinate with metal ions makes it a prime candidate for designing metal-organic frameworks (MOFs) and other coordination polymers with tailored properties.[7]

-

Rational Design: Detailed structural knowledge of how this molecule self-assembles provides a blueprint for designing derivatives with optimized packing and physicochemical properties.[8]

This guide serves as a comprehensive resource, detailing the entire workflow from synthesis to structural elucidation and analysis.

Synthesis and Crystallization

Synthesis of this compound

The synthesis of arylphosphonates can be achieved through several established methods, including the Michaelis-Arbuzov reaction.[7] A common and effective approach involves a palladium-catalyzed cross-coupling reaction (Hirao coupling) between an aryl halide and a dialkyl phosphite, followed by hydrolysis.

Experimental Protocol: Synthesis via Hirao Coupling

-

Coupling Reaction:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-bromobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (0.04 eq).

-

Add anhydrous solvent, such as toluene or DMF.

-

Add diethyl phosphite (1.2 eq) followed by a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 eq).

-

Heat the reaction mixture to 90-110 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[7]

-

-

Workup and Isolation of Diethyl Ester:

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-phosphonobenzoate ester. Purify via column chromatography if necessary.

-

-

Hydrolysis to Phosphonic Acid:

-

The most general and effective method for dealkylation of the phosphonate ester is hydrolysis using concentrated hydrochloric acid or the McKenna reaction.[2][3]

-

Acid Hydrolysis: Reflux the crude ester in concentrated HCl (6-12 M) for 4-8 hours.

-

McKenna Reaction (for sensitive substrates): Treat the ester with bromotrimethylsilane (TMSBr) in a solvent like dichloromethane at room temperature. After the reaction is complete (monitored by NMR), evaporate the solvent and excess TMSBr. Add methanol to the residue to complete the methanolysis of the silyl ester intermediate.[3]

-

-

Final Purification:

-

After hydrolysis, remove the solvent under reduced pressure. The resulting solid is crude this compound.

-

Wash the crude product with a cold, non-polar solvent like diethyl ether or hexane to remove any organic impurities.

-

The product can be further purified by recrystallization from a suitable solvent system, such as an acetone/water or acetonitrile/water mixture, prior to growing single crystals.[9]

-

Diagram: Synthetic and Crystallization Workflow

Caption: Workflow from synthesis to obtaining a single crystal.

Growing X-ray Quality Single Crystals

Obtaining a high-quality single crystal is the most critical and often most challenging step in structure determination.[10] For organic compounds, success depends on several factors: purity, solvent choice, nucleation rate, and time.[11] Phosphonic acids can be particularly challenging to crystallize due to their high polarity and tendency to form oils or amorphous solids.[9]

Key Principles for Crystallization:

-

Purity is Essential: The starting material must be of the highest possible purity (>97%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[12]

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[11] If solubility is too high, only small crystals may form; if it is too low, the compound may precipitate as a powder. A solvent pair (a good solvent and a miscible "anti-solvent") is often effective.[4]

-

Slow is Better: Crystal growth should occur slowly, allowing molecules to order themselves into a well-defined lattice. This means slow cooling, slow evaporation, or slow diffusion.[13]

-

Minimize Nucleation: The goal is to grow a few large crystals, not many small ones. This is achieved by using clean glassware free of dust and scratches, which can act as nucleation sites.[11]

-

Patience and Minimal Disturbance: Once a crystallization experiment is set up, it should be left in a quiet, vibration-free location and not disturbed.[11]

Experimental Protocol: Crystallization Methods

-

Prepare a Near-Saturated Solution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, acetone, or acetonitrile). Filter the solution while hot through a glass frit or cotton plug into a clean vial to remove any particulate matter.

-

Attempt at least two of the following methods:

-

Method A: Slow Evaporation: Cover the vial with a cap that has a small pinhole or loosen the cap slightly. Place it in a quiet location and allow the solvent to evaporate over several days to weeks.[12][13]

-

Method B: Vapor Diffusion: Place the vial from step 1 (the "inner vial") inside a larger jar or beaker (the "outer chamber") containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane, diethyl ether). Seal the outer chamber. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[12]

-

Method C: Solvent Layering: In a narrow vessel like an NMR tube, carefully layer a less dense anti-solvent on top of the concentrated solution of the compound. Diffusion at the interface will slowly cause crystallization.[4]

-

-

Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully extract one with a mounting loop and immediately place it in the cold stream of the diffractometer.[10]

X-ray Crystallography: The Definitive Structural Tool

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[10] It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a unique, predictable pattern. By measuring the intensities and positions of these diffracted beams, a 3D model of the electron density within the crystal can be reconstructed.

Diagram: X-ray Crystallography Workflow

Caption: Standard workflow for single-crystal structure determination.

Experimental Protocol: Structure Determination

-

Data Collection: A suitable single crystal is mounted on the goniometer head of a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal motion. The crystal is then irradiated with monochromatic X-rays, and a series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection. Corrections for factors like absorption and beam intensity are applied.

-

Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map. From this map, the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: An iterative process of least-squares refinement is used to improve the fit between the observed diffraction data and the data calculated from the atomic model. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions. Anisotropic displacement parameters are refined for non-hydrogen atoms.

-

Validation: The final structural model is validated using metrics such as R-factors and goodness-of-fit. The geometry is checked for reasonableness, and the final structure is deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Results and Discussion: The Crystal Structure

While a publicly available, solved crystal structure for this compound is not readily found in open databases at the time of this writing, we can predict its key structural features based on the known behavior of its constituent functional groups and related molecules, such as 2-bromobenzoic acid.[14]

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Expected Molecular Geometry

The molecule consists of a planar benzene ring. Due to steric hindrance between the adjacent bulky phosphonic acid and carboxylic acid groups, it is expected that both groups will be twisted out of the plane of the benzene ring. In the crystal structure of 2-bromobenzoic acid, the carboxylic acid group is twisted by about 18.7°.[14] A similar or even larger torsion angle would be expected for this compound.

Table 1: Predicted Bond Lengths and Angles

| Parameter | Predicted Value (Å or °) | Justification |

|---|---|---|

| C-C (aromatic) | ~1.39 Å | Typical for benzene rings. |

| C-COOH | ~1.49 Å | Standard sp²-sp² single bond. |

| C=O | ~1.22 Å | Typical carbonyl double bond. |

| C-OH | ~1.32 Å | Carboxylic acid C-O single bond. |

| C-P | ~1.80 Å | Typical aryl-phosphorus bond. |

| P=O | ~1.50 Å | Phosphoryl double bond. |

| P-OH | ~1.56 Å | Phosphonic acid P-O single bond. |

| O-C-O Angle | ~122° | Carboxylic acid geometry. |

| O-P-O Angle | ~109.5° | Tetrahedral geometry at phosphorus. |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by an extensive network of strong hydrogen bonds, which are highly directional and dictate the overall supramolecular assembly.[6][15]

-

Carboxylic Acid Dimer: A primary and highly probable interaction is the formation of a classic centrosymmetric dimer motif between two carboxylic acid groups. This involves two strong O-H···O hydrogen bonds, forming a stable R²₂(8) ring motif.[14] This is one of the most robust and common synthons in organic crystal engineering.

-

Phosphonic Acid Interactions: The phosphonic acid group provides multiple hydrogen bond donors (two P-O-H) and acceptors (the P=O oxygen and the two P-O-H oxygens). This will lead to a complex, three-dimensional hydrogen-bonding network. It is likely that the phosphonic acid groups will form hydrogen-bonded chains or sheets, linking the primary carboxylic acid dimers together.

-

Intra- vs. Intermolecular Hydrogen Bonds: There is a possibility of intramolecular hydrogen bonding between the adjacent carboxylic and phosphonic acid groups, which could influence the molecular conformation. However, the formation of more stable intermolecular hydrogen bonds, particularly the carboxylic acid dimer, is generally more favorable.

-

π-π Stacking: Depending on the packing arrangement dictated by the hydrogen bonds, offset or slipped-parallel π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the overall lattice energy.[14]

Conclusion

This technical guide has outlined the essential theoretical and practical considerations for determining the crystal structure of this compound. From a reliable synthetic route to detailed crystallization and X-ray analysis protocols, the workflow presented provides a clear path for researchers to obtain and interpret the high-resolution solid-state structure of this molecule. The predicted structural features—a twisted molecular conformation and a dominant, three-dimensional hydrogen-bonding network—highlight the complex interplay of forces that govern its crystal packing. A definitive crystal structure will provide invaluable insights for drug development professionals seeking to control the solid-state properties of phosphonate-based APIs and for materials scientists aiming to leverage its bifunctional nature in the design of novel materials.

References

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. Retrieved from [Link]

-

Thome, J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

Dinger, M., & Klosin, J. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]

-

Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Diphenylphosphinobenzoic acid. Retrieved from [Link]

-

Liu, N., et al. (2012). Antibacterial drug leads targeting isoprenoid biosynthesis. ResearchGate. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound | 116277-67-9. Retrieved from [Link]

-

Lieske, L. E., et al. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. PubMed Central. Retrieved from [Link]

-

Capozzi, M. A. M., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid. CNR-IRIS. Retrieved from [Link]

-

Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. ResearchGate. Retrieved from [Link]

-

Unknown Author. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. PubMed Central. Retrieved from [Link]

-

Amado, E., et al. (2017). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. National Institutes of Health. Retrieved from [Link]

-

Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]

-

Gierczyk, B., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Retrieved from [Link]

-

Bruggink, A., & McKillop, A. (n.d.). Benzoic acid, 2-(1-acetyl-2-oxopropyl). Organic Syntheses Procedure. Retrieved from [Link]

-

Katta, J., & Rasmuson, A. C. (2008). Spherical crystallization of benzoic acid. PubMed. Retrieved from [Link]

-

Keglevich, G., & Berlicki, Ł. (2017). Phosphonic acid: preparation and applications. PubMed. Retrieved from [Link]

-

Soduś, A., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

-

LibreTexts. (2019). Intermolecular Forces. Chemistry LibreTexts. Retrieved from [Link]

-

Aslandukov, A. N., et al. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. PubMed Central. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. How To [chem.rochester.edu]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. researchgate.net [researchgate.net]

- 15. A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Data of 2-Phosphonobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 2-Phosphonobenzoic Acid and the Power of NMR

This compound is a bifunctional molecule featuring both a carboxylic acid and a phosphonic acid group attached to a benzene ring in an ortho arrangement. This unique structure makes it a valuable building block in various scientific domains. The phosphonic acid moiety offers strong metal chelation properties and can act as a mimic of phosphate groups in biological systems, while the carboxylic acid provides a versatile handle for further chemical modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. For this compound, a multi-nuclear NMR approach is essential for a complete characterization:

-

¹H NMR provides information on the number, connectivity, and chemical environment of protons.

-

¹³C NMR reveals the carbon skeleton of the molecule.

-

³¹P NMR is highly specific to the phosphorus atom, offering direct insight into its chemical environment and oxidation state.

This guide will provide a detailed, predictive analysis of each of these NMR spectra, grounded in the fundamental principles of NMR and extensive data from related compounds.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process: the Arbuzov reaction to form the diethyl ester precursor, followed by hydrolysis to the desired phosphonic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2-Carboxyphenylphosphonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1 equivalent) and a slight excess of triethyl phosphite (1.1 equivalents).

-

Arbuzov Reaction: Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the cessation of ethyl bromide evolution.

-

Workup: After cooling to room temperature, the excess triethyl phosphite is removed under reduced pressure. The resulting crude diethyl 2-carboxyphenylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of Diethyl 2-Carboxyphenylphosphonate

-

Hydrolysis: The purified diethyl 2-carboxyphenylphosphonate is dissolved in a suitable solvent, such as a mixture of dioxane and concentrated hydrochloric acid.

-

Reflux: The solution is heated at reflux for several hours to ensure complete hydrolysis of the phosphonate esters.

-

Isolation: Upon cooling, the this compound will often precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent, such as water or ethanol/water, can be performed for further purification.

Caption: Synthesis workflow for this compound.

Predicted NMR Spectral Data and Interpretation

The following sections provide a detailed, predictive analysis of the ¹H, ¹³C, and ³¹P NMR spectra of this compound. These predictions are based on established chemical shift ranges and coupling constants observed in analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region, corresponding to the four protons on the benzene ring. The acidic protons of the carboxylic acid and phosphonic acid groups are expected to be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. In D₂O, these acidic protons will exchange with deuterium and will not be observed.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | 8.0 - 8.2 | dd | ³J(H3-H4) ≈ 8.0, ⁴J(H3-P) ≈ 4.0 |

| H4 | 7.5 - 7.7 | t | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 7.5 |

| H5 | 7.6 - 7.8 | dt | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 7.5, ⁴J(H5-P) ≈ 2.0 |

| H6 | 7.9 - 8.1 | dd | ³J(H6-H5) ≈ 7.5, ³J(H6-P) ≈ 15.0 |

| COOH | 12.0 - 13.0 | br s | - |

| P(OH)₂ | 10.0 - 12.0 | br s | - |

Causality behind Predictions:

-

Aromatic Protons: The protons on the aromatic ring will be deshielded due to the electron-withdrawing effects of both the carboxylic acid and phosphonic acid groups. The proton ortho to the phosphonic acid group (H6) is expected to show the largest downfield shift and the largest coupling to the phosphorus atom (³J(H6-P)). The proton ortho to the carboxylic acid group (H3) will also be shifted downfield and will exhibit a smaller four-bond coupling to phosphorus (⁴J(H3-P)).

-

Acidic Protons: The chemical shifts of the acidic protons are highly variable and depend on hydrogen bonding, which is influenced by solvent and concentration.

Caption: Structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon. The carbon atoms will exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant (J(C-P)) decreasing with the number of bonds separating the nuclei.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J(C-P), Hz) |

| C1 (C-COOH) | 130 - 135 | ²J(C1-P) ≈ 5 - 10 |

| C2 (C-P) | 135 - 140 | ¹J(C2-P) ≈ 150 - 180 |

| C3 | 132 - 136 | ³J(C3-P) ≈ 10 - 15 |

| C4 | 128 - 132 | ⁴J(C4-P) ≈ 2 - 5 |

| C5 | 130 - 134 | ³J(C5-P) ≈ 10 - 15 |

| C6 | 133 - 137 | ²J(C6-P) ≈ 5 - 10 |

| COOH | 168 - 172 | ³J(COOH-P) ≈ 2 - 5 |

Causality behind Predictions:

-

¹J(C-P) Coupling: The carbon directly attached to the phosphorus atom (C2) will show a large one-bond coupling constant, which is a characteristic feature of organophosphorus compounds.

-

Multi-bond Couplings: The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the phosphorus atom, providing valuable information for spectral assignment.

-

Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electronic effects of both substituents. The carbon bearing the phosphonic acid group (C2) and the carbon bearing the carboxylic acid group (C1) are expected to be significantly deshielded.

Predicted ³¹P NMR Spectrum

The ³¹P NMR spectrum of this compound is expected to show a single resonance. The chemical shift will be in the typical range for arylphosphonic acids. In a proton-coupled spectrum, this signal would be a complex multiplet due to couplings with the aromatic protons. However, ³¹P NMR spectra are typically acquired with proton decoupling, resulting in a sharp singlet.

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H Decoupled) |

| ³¹P | +15 to +25 | s |

Causality behind Predictions:

-

Chemical Shift: The chemical shift of the phosphorus nucleus is sensitive to the electronic environment. The electron-withdrawing nature of the aromatic ring and the carboxylic acid group will influence the shielding of the phosphorus nucleus, placing its resonance in the expected downfield region for arylphosphonic acids. The precise chemical shift can also be influenced by the pH of the solution due to protonation/deprotonation of the phosphonic acid group.

Conclusion: A Predictive Framework for a Key Molecule

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR spectral data of this compound. By leveraging established principles of NMR spectroscopy and data from structurally related compounds, we have constructed a robust framework for the interpretation of its ¹H, ¹³C, and ³¹P NMR spectra. The included synthesis protocol provides a clear pathway for the preparation of this valuable molecule. This guide is intended to be a valuable resource for researchers, enabling them to confidently synthesize and characterize this compound, and to facilitate its application in the development of new drugs and materials. It is our hope that this detailed predictive analysis will be validated by experimental data in the near future, further solidifying our understanding of this important chemical entity.

References

-

General Principles of NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

NMR of Organophosphorus Compounds

- Title: ³¹P NMR Spectroscopy in Stereochemical Analysis

- Source: Verkade, J. G., & Quin, L. D. (Eds.). (1987). ³¹P NMR spectroscopy in stereochemical analysis. VCH.

-

URL: [Link]

-

Synthesis of Phosphonic Acids

- Title: Phosphonic Acids: Preparation and Applic

- Source: Sevrain, C. M., Berchel, M., Couthon-Gourvès, H., & Haelters, J. P. (2017). Phosphonic acid: preparation and applications. RSC advances, 7(70), 44253-44289.

-

URL: [Link]

-

Arbuzov Reaction

- Title: The Michaelis–Arbuzov and Rel

- Source: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

-

URL: [Link]

-

Hydrolysis of Phosphonate Esters

- Title: Hydrolysis of Phosph

- Source: Thatcher, G. R. J., & Kluger, R. (1989). Mechanism and catalysis of phosphate ester hydrolysis. Advances in Physical Organic Chemistry, 25, 99-265.

-

URL: [Link]

2-Phosphonobenzoic acid literature review

An In-Depth Technical Guide to 2-Phosphonobenzoic Acid: Synthesis, Properties, and Applications

Abstract

This compound (2-PBA) is a unique bifunctional organic molecule featuring both a carboxylic acid and a phosphonic acid group positioned ortho to each other on a benzene ring. This specific arrangement imparts distinct chemical properties, making it a highly valuable building block in supramolecular chemistry, materials science, and medicinal chemistry. Its ability to act as a robust, multidentate chelating ligand has led to significant interest in its use as a linker for creating stable Metal-Organic Frameworks (MOFs) with tunable properties. Furthermore, the phosphonate moiety serves as a critical pharmacophore, enabling its derivatives to act as non-hydrolyzable mimics of biological phosphates, with potential applications in drug design for enzyme inhibition and bone targeting. This guide provides a comprehensive technical overview of 2-PBA, detailing its synthesis, physicochemical properties, coordination chemistry, and key applications for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Chemical Identity of this compound

The phosphonic acid functional group, -P(O)(OH)₂, is a phosphorus analogue of a carboxylic acid but with significantly different stereochemistry and acidity. It is characterized by a tetrahedral phosphorus atom bonded to a carbon, two hydroxyl groups, and a phosphoryl oxygen.[1][2] This group is more acidic than a carboxyl group and can be deprotonated twice, with pKa values typically ranging from 1-2 for the first proton and 5-7 for the second.[1][3] These properties, combined with the phosphonate group's ability to form strong coordination bonds with metal ions, make phosphonic acids versatile components in various fields.[1][4]

This compound (CAS 116277-67-9) integrates this phosphonic acid group with a carboxylic acid on an aromatic scaffold.[5] The ortho positioning of these two acidic groups facilitates strong intramolecular hydrogen bonding and allows it to act as a powerful bidentate or multidentate ligand, a property that distinguishes it from its meta- and para- isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 116277-67-9 | [5] |

| Molecular Formula | C₇H₇O₅P | [5] |

| Molecular Weight | 202.10 g/mol | [5] |

| Appearance | White to off-white solid | [6] (by analogy) |

| pKa₁ (Phosphonic) | ~1-2 (estimated) | [1][3] |

| pKa₂ (Carboxylic) | ~3-4 (estimated) | |

| pKa₃ (Phosphonic) | ~5-7 (estimated) | [1][3] |

The precise identity of the molecule is crucial. It is important to distinguish this compound, which has a direct and stable phosphorus-carbon (P-C) bond, from its related but structurally different analogue, 2-(Phosphonooxy)benzoic acid (Fosfosal), which contains a more labile phosphorus-oxygen-carbon (P-O-C) ester linkage.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-bromobenzoic acid.

Materials:

-

2-Bromobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Triethyl phosphite

-

Nickel(II) chloride (anhydrous)

-

Hydrochloric acid (concentrated, ~37%)

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and reflux apparatus

Procedure:

Part A: Synthesis of Methyl 2-bromobenzoate (Protection)

-

In a round-bottom flask, dissolve 2-bromobenzoic acid (1 eq.) in anhydrous methanol (10-15 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (catalytic amount, ~0.05 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product into dichloromethane (3x volume).

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromobenzoate.

Part B: Synthesis of Diethyl (2-methoxycarbonylphenyl)phosphonate (Arbuzov Reaction)

-

Combine methyl 2-bromobenzoate (1 eq.), triethyl phosphite (1.5-2.0 eq.), and a catalytic amount of anhydrous nickel(II) chloride (~0.02 eq.) in a flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Heat the mixture to 150-160 °C and maintain for 8-12 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the mixture and remove excess triethyl phosphite by vacuum distillation. The crude product, diethyl (2-methoxycarbonylphenyl)phosphonate, can be purified by column chromatography or used directly in the next step.

Part C: Hydrolysis to this compound (Deprotection)

-

Add concentrated hydrochloric acid (~12 M) to the crude product from Part B.

-

Heat the mixture to reflux and maintain for 12-24 hours to ensure complete hydrolysis of both the phosphonate and carboxylate esters. [1]3. Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure this compound.

Properties and Characterization

Coordination Chemistry

The true utility of 2-PBA lies in its coordination behavior. The phosphonate group alone can bind to metals in numerous ways, and the addition of the ortho-carboxylate creates a powerful chelating system. Phosphonates generally form stronger bonds with metal atoms than carboxylates, leading to materials with enhanced thermal and chemical stability. [7]This makes phosphonate-based MOFs particularly robust. [8]The topology and properties of the resulting coordination polymers are highly dependent on the geometry of the phosphonobenzoic acid linker, as demonstrated in studies comparing the meta- and para- isomers. [9]

Caption: 2-PBA linking metal nodes in a Metal-Organic Framework (MOF).

Spectroscopic Profile

Full characterization is essential to confirm the structure and purity of synthesized 2-PBA. The following table summarizes the expected spectroscopic data based on its functional groups and data from analogous compounds. [10]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -COOH | δ 12.0 - 13.0 ppm (broad singlet) | Highly deshielded acidic proton. |

| -P(O)(OH)₂ | δ 10.0 - 12.0 ppm (very broad) | Exchangeable acidic protons on the phosphonate group. | |

| Aromatic (H3-H6) | δ 7.5 - 8.2 ppm (multiplets) | Protons on the aromatic ring, deshielded by electron-withdrawing groups. | |

| ¹³C NMR | -C OOH | δ 165 - 175 ppm | Carboxylic acid carbon. |

| C -P (C2) | δ 135 - 145 ppm (doublet, ¹JCP) | Carbon directly bonded to phosphorus, shows C-P coupling. | |

| Aromatic | δ 120 - 140 ppm | Remaining aromatic carbons. | |

| ³¹P NMR | -P (O)(OH)₂ | δ +10 to +20 ppm | Typical range for arylphosphonic acids. |

| FT-IR | O-H stretch | 3200 - 2500 cm⁻¹ (very broad) | Strong hydrogen bonding from both COOH and P(O)(OH)₂ groups. |

| C=O stretch | ~1700 cm⁻¹ | Carbonyl stretch of the carboxylic acid. | |

| P=O stretch | ~1200 cm⁻¹ | Phosphoryl group stretch. | |

| P-O-H stretch | 1050 - 950 cm⁻¹ | Characteristic of the P-OH bonds. |

Key Applications

The unique bifunctionality of 2-PBA makes it a valuable compound in several advanced scientific fields.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Phosphonate-based MOFs often exhibit superior stability compared to their carboxylate counterparts. [7]The geometry of 2-PBA, with its ortho-directing groups, can lead to the formation of MOFs with unique topologies and pore environments that are inaccessible with its meta- or para-isomers. These materials have potential applications in:

-

Gas Storage and Separation: Creating selective pores for gases like CO₂ or H₂.

-

Catalysis: The framework can host catalytic metal sites, and the acidic protons of the ligand can impart Brønsted acidity. [11]* Controlled Release: The stability of the framework can be tuned for applications like the controlled release of silver ions for antimicrobial purposes or the delivery of therapeutic agents. [9][12]

Drug Development and Medicinal Chemistry

The phosphonate group is a well-established pharmacophore in medicinal chemistry. [13][14]It serves as a non-hydrolyzable isostere of the phosphate group, making it an ideal candidate for designing enzyme inhibitors that mimic natural phosphate substrates. [13][15]Derivatives of 2-PBA could be explored for:

-

Enzyme Inhibition: Targeting kinases, phosphatases, or other enzymes involved in phosphate metabolism. [6][16]* Antiviral Agents: Acyclic nucleoside phosphonates are a major class of antiviral drugs, and novel phosphonate scaffolds are continuously being explored. [13][17]A preprint study has suggested 2-PBA itself as a potential antiviral candidate. [18]* Bone-Targeting Drugs: The phosphonate group has a strong affinity for hydroxyapatite, the primary mineral component of bone. [1][19]This property can be exploited to deliver therapeutic agents specifically to bone tissue for treating conditions like osteoporosis or bone metastases. [19]

Materials Science

Beyond MOFs, 2-PBA is a versatile molecule for surface modification and the creation of hybrid materials. [1][4]Its strong binding to metal oxides allows it to be used for:

-

Surface Functionalization: Modifying the surface of nanoparticles or metal oxides to alter their properties (e.g., hydrophilicity, biocompatibility).

-

Corrosion Inhibitors: Phosphonates are known to form protective layers on metal surfaces, preventing corrosion, a property of great industrial importance. [20]

Conclusion and Future Outlook

This compound is more than a simple aromatic compound; it is a sophisticated chemical tool with significant potential. Its unique ortho arrangement of carboxylic and phosphonic acid groups provides a powerful chelating ability, leading to the formation of highly stable and structurally diverse coordination polymers and MOFs. In parallel, its role as a phosphate mimic continues to inspire new avenues in drug discovery.

Future research will likely focus on the rational design of 2-PBA-based MOFs with tailored pore sizes and functionalities for specific applications in catalysis and separations. In the realm of drug development, the exploration of 2-PBA as a scaffold for creating targeted enzyme inhibitors and bone-specific therapeutics remains a promising frontier. The continued investigation of this versatile molecule is poised to yield significant advancements in both materials science and medicine.

References

- MOLBASE. This compound | 116277-67-9. [Link]

- Wikipedia. 2-Diphenylphosphinobenzoic acid. [Link]

- Tschurl, M., et al. (2021). A trigonal coordination of Au(I) phosphane complexes stabilized by O–H⋯X (X = Cl–, Br–, I–) interactions. Monatshefte für Chemie - Chemical Monthly. [Link]

- Bray, W. (2020). Covid-19 Drug Design via Quantum Mechanical Principles Yielded a New Corona-SARS Anti- Viral Candidate 2-Phosphono-Benzoic-Acid: Synthetic Methods for Production. Preprint. [Link]

- Chemcasts. 2-Phosphonobutanoic acid Properties vs Temperature. [Link]

- Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

- Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. PubMed. [Link]

- Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PubMed. [Link]

- Frontiers in Bioengineering and Biotechnology. Metal-Organic Frameworks and Their Composites Towards Biomedical Applications. [Link]

- ResearchGate. Illustration of the use of phosphonic acids for their coordination properties... [Link]

- Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC - PubMed Central. [Link]

- ResearchGate. Silver-Based Hybrid Materials from meta- or para-Phosphonobenzoic Acid: Influence of the Topology on Silver Release in Water. [Link]

- ResearchGate. Lead(II) Hybrid Materials from 3‐ or 4‐Phosphonobenzoic Acid. [Link]

- ResearchGate. Crystal structures of the more potent benzoic acids and a phosphonate... [Link]

- MDPI. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. [Link]

- ResearchGate. (PDF) Phosphonic acid: preparation and applications. [Link]

- Chen, Y., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

- ResearchGate. Illustration of some phosphonic acid exhibiting bioactive properties... [Link]

- Clearfield, A. (2011). Conventional and Unconventional Metal–Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. Chemical Reviews. [Link]

- Turhanen, P. A., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. PMC - NIH. [Link]

- Turhanen, P. A., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. [Link]

- ResearchGate. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. [Link]

- ResearchGate. Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. [Link]

- Wang, Z., et al. (2019). Chiral Phosphoric Acids in Metal-Organic Frameworks with Enhanced Acidity and Tunable Catalytic Selectivity. PubMed. [Link]

- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

- Chemcasts. phosphonic acid (CAS 13598-36-2) Properties. [Link]

- Fun, H.-K., et al. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. PMC - NIH. [Link]

- Hammond, R. B., et al. (2016). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design. [Link]

- NIST/TRC Web Thermo Tables. benzoic acid. [Link]

- Chignell, C. F., et al. (1985). The photochemistry of p-aminobenzoic acid. PubMed. [Link]

- Chemcasts. Thermophysical Properties of 2-chlorobenzoic acid. [Link]

- Cheméo. Chemical Properties of Benzoic acid (CAS 65-85-0). [Link]

- PubChem. 2-Bromobenzoic acid. [Link]

- NIST WebBook. Benzoic acid, 2-bromo-. [Link]

Sources

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.molbase.com [m.molbase.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral Phosphoric Acids in Metal-Organic Frameworks with Enhanced Acidity and Tunable Catalytic Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Metal-Organic Frameworks and Their Composites Towards Biomedical Applications [frontiersin.org]

- 13. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Phosphonates: Uses, Properties, Examples & The Environment [airedale-group.com]

Physicochemical properties of 2-Phosphonobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Phosphonobenzoic Acid

Introduction

This compound is a bifunctional organic molecule that integrates a carboxylic acid and a phosphonic acid group onto a benzene ring. This unique architecture makes it a subject of significant interest in medicinal chemistry and materials science. The phosphonic acid moiety serves as a non-hydrolyzable mimic of a phosphate group, a critical structural element in numerous biological processes.[1][2] This allows molecules like this compound to act as competitive inhibitors for enzymes that process phosphate-bearing substrates.[1][3] Furthermore, its ability to coordinate with metal ions has led to its use in the development of novel materials.[4][5] This guide offers a comprehensive examination of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

-

Chemical Formula: C₇H₇O₅P[6]

-

Molecular Weight: 202.10 g/mol [6]

-

CAS Number: 116277-67-9[6]

-

Synonyms: 2-Carboxyphenylphosphonic acid

The molecule consists of a benzene ring substituted at the ortho positions with a carboxyl group (-COOH) and a phosphonyl group (-PO(OH)₂).

Caption: Mechanism of competitive inhibition by a phosphonate mimic.

Safety and Handling

Based on Safety Data Sheets (SDS) for closely related or identical compounds, this compound must be handled with appropriate care.

[7][8]* Hazards: The compound is classified as corrosive and may cause severe skin burns and eye damage. I[7][8]t is harmful if swallowed. I[7]t may also be corrosive to metals. *[7] Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. W[8][9]ork should be conducted in a well-ventilated area or under a chemical fume hood. *[8] Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place. K[8][10]eep away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. I[8][11]f swallowed, rinse the mouth and seek immediate medical attention; do not induce vomiting.

[8]### 7. References

-

This compound | 116277-67-9 - Encyclopedia - MOLBASE. [Link]

-

Safety data sheet - Otto Chemie. [Link]

-

1 - SAFETY DATA SHEET. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

4 - Supporting Information. [Link]

-

Crystal structures of the more potent benzoic acids and a phosphonate... - ResearchGate. [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. [Link]

-

The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]

-

An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed. [Link]

-

Phosphonic acid: preparation and applications - PMC - NIH. [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. [Link]

-

Illustration of some phosphonic acid exhibiting bioactive properties.... - ResearchGate. [Link]

-

Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC - NIH. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs - PMC. [Link]

-

Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - ResearchGate. [Link]

-

Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. [Link]

-

(PDF) Phosphonic acid: preparation and applications - ResearchGate. [Link]

-

Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC - NIH. [Link]

-

Benzoic acid, 2-(1-acetyl-2-oxopropyl) - Organic Syntheses Procedure. [Link]

-

Bordwell pKa Table - Organic Chemistry Data. [Link]

-

Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction - MDPI. [Link]

-

Phosphonic acid: preparation and applications - PubMed. [Link]

-

Infrared and Raman Spectroscopy of Phosphonic Heterocycles - ResearchGate. [Link]

-

The solubility of phosphoric acid in different solvents - enzymecode. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

-

Phosphonoacetic Acid | C2H5O5P | CID 546 - PubChem. [Link]

-

Appendix C: Dissociation Constants and pKa Values for Acids at 25°C - 2012 Book Archive. [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL. [Link]

-

Table of Acids with Ka and pKa Values* CLAS. [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

-

2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem. [Link]

Sources

- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.molbase.com [m.molbase.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. otto-chemie.de [otto-chemie.de]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Phosphonobenzoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phosphonobenzoic acid (2-CPPA), a bifunctional aromatic molecule that has garnered significant interest in various scientific fields. From its early synthesis to its contemporary applications as a versatile building block, this document elucidates the key aspects of its discovery, synthesis, characterization, and utility in coordination chemistry, materials science, and medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of phosphonate-containing compounds.

Introduction: The Emergence of a Versatile Aromatic Phosphonate

This compound, also known as 2-carboxyphenylphosphonic acid, is an organophosphorus compound distinguished by the presence of both a carboxylic acid and a phosphonic acid group attached to a benzene ring at the ortho positions. This unique structural arrangement imparts bifunctional properties, enabling it to act as a versatile linker in coordination polymers and metal-organic frameworks (MOFs), and as a scaffold in the design of biologically active molecules. The phosphonate group, a stable mimic of the phosphate moiety, offers resistance to enzymatic hydrolysis, making its derivatives promising candidates in drug discovery.[1][2][3]

Discovery and Historical Synthesis

The synthesis of arylphosphonic acids, including this compound, gained significant traction in the mid-20th century. A pivotal contribution to this field was made by G. O. Doak and Leon D. Freedman, who extensively explored the synthesis of arylphosphonic and diarylphosphinic acids via the diazo reaction. Their work in the early 1950s laid the groundwork for the preparation of a wide range of these compounds.[4] The initial syntheses often involved multi-step procedures, highlighting the evolving nature of synthetic organophosphorus chemistry.

One of the foundational methods for synthesizing arylphosphonic acids involves the reaction of an aromatic amine with phosphorous acid in the presence of a diazotizing agent. This approach, while historically significant, has been largely supplanted by more efficient and higher-yielding modern synthetic routes.

Modern Synthetic Methodologies

The contemporary synthesis of this compound and its esters primarily relies on well-established reactions in organophosphorus chemistry, most notably the Michaelis-Arbuzov and Michaelis-Becker reactions, followed by hydrolysis of the resulting phosphonate ester.

Synthesis via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds.[5] The synthesis of a dialkyl 2-phosphonobenzoate typically involves the reaction of a 2-halobenzoic acid ester with a trialkyl phosphite.

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis of Diethyl 2-Phosphonobenzoate and subsequent Hydrolysis

Step 1: Synthesis of Diethyl 2-Carboxybenzoate

-

Reactants: 2-Bromobenzoic acid, Triethyl phosphite, and a catalytic amount of a nickel or palladium salt (optional, but can improve yield and reaction conditions).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 2-bromobenzoic acid (1 equivalent) and a slight excess of triethyl phosphite (1.1-1.2 equivalents).

-

If using a catalyst, add it to the mixture.

-

Heat the reaction mixture under a nitrogen atmosphere. The temperature is typically maintained between 120-160 °C.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude diethyl 2-phosphonobenzoate can be purified by further vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Reactants: Diethyl 2-phosphonobenzoate, concentrated hydrochloric acid or a suitable base (e.g., sodium hydroxide).

-

Procedure (Acid Hydrolysis):

-

To the purified diethyl 2-phosphonobenzoate, add an excess of concentrated hydrochloric acid.[6][7]

-

Reflux the mixture for several hours until the hydrolysis is complete, which can be monitored by ³¹P NMR spectroscopy.[8]

-

After cooling, the crude this compound may precipitate. If not, the solvent and excess acid are removed under reduced pressure.

-

The resulting solid is then recrystallized from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound.

-

Synthesis via the Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route, particularly useful when starting from a dialkyl phosphite.

Caption: Michaelis-Becker reaction pathway for this compound synthesis.

Spectroscopic and Structural Characterization

The unequivocal identification of this compound relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) will exhibit characteristic signals for the aromatic protons, which will show complex splitting patterns due to both proton-proton and proton-phosphorus coupling. The acidic protons of the carboxylic and phosphonic acid groups may be observable as broad singlets, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the seven carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift, and the carbon atom directly bonded to the phosphorus will show a large one-bond carbon-phosphorus coupling constant (¹JC-P).

-

³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing phosphonates.[9] this compound will exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of arylphosphonic acids.[10][11] The exact chemical shift can be influenced by the solvent and pH.

| Spectroscopic Data for this compound | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.3-7.8 (m, 4H, Ar-H), 10.5-13.0 (br s, 2H, -COOH and -PO(OH)₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~125-135 (Ar-C), ~168 (C=O) |

| ³¹P NMR (DMSO-d₆) | δ (ppm): ~15-20 |

| Infrared (IR) (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~1700 (C=O stretch), ~1200 (P=O stretch), ~1000 (P-O stretch) |

| Mass Spectrometry (MS) | m/z: 202 (M⁺) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and pH.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. A broad absorption in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretching vibrations of the carboxylic and phosphonic acid groups, often showing hydrogen bonding. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The P=O and P-O stretching vibrations will appear in the fingerprint region, typically around 1200 cm⁻¹ and 1000 cm⁻¹, respectively.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound. The crystal structure would reveal the precise bond lengths, bond angles, and the three-dimensional packing of the molecules, including any intermolecular hydrogen bonding networks involving the carboxylic and phosphonic acid moieties.

Applications in Research and Development

The unique bifunctional nature of this compound has led to its exploration in several areas of chemical research and development.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

This compound is an excellent ligand for the construction of coordination polymers and MOFs.[5][12][13][14] The presence of both a carboxylate and a phosphonate group allows for versatile coordination modes with metal ions, leading to the formation of diverse and often robust framework structures. In particular, lanthanide-based MOFs constructed with this compound have been investigated for their potential applications in luminescence and catalysis.[15][16] The stronger coordination of the phosphonate group compared to the carboxylate group can impart enhanced thermal and chemical stability to the resulting MOFs.

Caption: Formation of a Metal-Organic Framework with this compound.

Medicinal Chemistry and Drug Development